1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea
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Overview
Description
The compound “1-Phenyl-3-(4-(pyrrolidine-1-carbonyl)thiazol-2-yl)urea” is a complex organic molecule that contains a pyrrolidine ring, a thiazole ring, and a urea group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is another five-membered heterocycle containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine and thiazole rings from different cyclic or acyclic precursors, followed by the functionalization of these preformed rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as UV-VIS, IR, and NMR spectroscopy, and mass spectrometry . The presence of the pyrrolidine ring, thiazole ring, and urea group would be confirmed by these techniques .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the pyrrolidine and thiazole rings and the urea group . The reactions could be influenced by steric factors and the spatial orientation of substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure, including the presence of the pyrrolidine ring, thiazole ring, and urea group .Scientific Research Applications
Synthesis and Chemical Properties
Research on urea derivatives often focuses on their synthesis and chemical properties. For example, a study by Li and Chen (2008) presented a simple and efficient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives using microwave irradiation, showcasing the versatility and adaptability of urea compounds in chemical synthesis (Li & Chen, 2008).
Biological and Pharmacological Applications
Urea derivatives have also been explored for their biological and pharmacological activities. Ricci and Bertoletti (2009) reviewed the cytokinin-like activity and adventitious rooting enhancement of urea derivatives, highlighting their importance in plant biology and agricultural applications (Ricci & Bertoletti, 2009). Additionally, Bhat et al. (2014) synthesized novel pyrimidine derivatives and evaluated their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, demonstrating the therapeutic potential of urea derivatives in medicinal chemistry (Bhat et al., 2014).
Anticancer Agents
A significant application area for urea derivatives is in the development of anticancer agents. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. Their findings underscore the potential of urea derivatives as potent anticancer agents (Feng et al., 2020).
Chemical Sensors
Urea derivatives are also utilized in the development of chemical sensors. Singh et al. (2007) explored plasticized membranes using substituted urea as ytterbium ion-selective sensors, indicating the role of urea derivatives in enhancing the specificity and efficiency of chemical sensors (Singh et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing pyrrolidine and thiazole moieties, have been reported to interact with various biological targets.
Mode of Action
It is known that the pyrrolidine ring and thiazole moiety in similar compounds contribute to their biological activity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing thiazole and pyrrolidine rings have been reported to influence various biochemical pathways and enzymes .
Result of Action
Compounds with similar structures have been reported to exhibit diverse biological activities .
Action Environment
It is known that the environment can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Future Directions
Future research on this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the structure of the compound at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Properties
IUPAC Name |
1-phenyl-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-13(19-8-4-5-9-19)12-10-22-15(17-12)18-14(21)16-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKRPZNPDXHZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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